CBP/p300-IN-14 was identified through high-throughput screening methods aimed at discovering compounds that modulate the enzymatic activity of the CBP/p300 complex. This compound belongs to a class of histone acetyltransferase inhibitors, which are being explored for their therapeutic potential in treating diseases characterized by dysregulated acetylation, such as cancer, diabetes, and obesity.
The synthesis of CBP/p300-IN-14 involves several key steps:
The detailed synthetic pathway for CBP/p300-IN-14 is often proprietary, but general methodologies employed in similar compound synthesis can provide insights into its production.
CBP/p300-IN-14 features a complex molecular structure designed to fit into the active site of the CBP/p300 acetyltransferase domain. Key structural characteristics include:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
CBP/p300-IN-14 primarily functions through competitive inhibition of the acetyltransferase activity of CBP and p300. The mechanism involves:
The mechanism by which CBP/p300-IN-14 exerts its inhibitory effects involves several steps:
Key properties of CBP/p300-IN-14 include:
CBP/p300-IN-14 serves several important roles in scientific research:
CBP (CREB-binding protein) and p300 (E1A-binding protein) are homologous transcriptional coactivators and histone acetyltransferases (HATs) that serve as master epigenetic regulators in oncogenesis. Their catalytic HAT domain acetylates lysine residues on histone tails, particularly at histone H3 lysine 27 (H3K27ac), a modification that destabilizes chromatin structure and recruits transcription machinery. The dynamic placement of H3K27ac at promoters, enhancers, and super-enhancers by CBP/p300 activates transcriptional programs driving cellular proliferation, differentiation, and survival—pathways frequently co-opted in cancer [1] [3].
CBP/p300-mediated H3K27ac functions as a universal marker of active cis-regulatory elements. At promoters, H3K27ac facilitates RNA polymerase II (RNA Pol II) recruitment and initiation complex formation. Enhancers and super-enhancers—clusters of enhancers densely occupied by transcription factors, coactivators, and chromatin remodelers—rely on CBP/p300 for massive H3K27ac deposition. This establishes an open chromatin configuration permissive for gene transcription. Super-enhancers drive expression of oncogenes (e.g., MYC, E2F2, YAP1) and cell identity genes; their formation is exceptionally dependent on CBP/p300 HAT activity [3] [7]. In hepatocellular carcinoma, p300 overexpression reprograms super-enhancers to activate oncogenic transcription networks, promoting tumor survival [3]. Similarly, melanoma with EP300 amplification shows upregulated TGFB1, AXL, and MITF oncogenes [3].
Table 1: Genomic Targets of CBP/p300-Mediated H3K27ac in Cancer
Genomic Region | Function | Oncogenic Targets | Biological Consequence |
---|---|---|---|
Promoters | RNA Pol II recruitment | c-MYC, MDM2 | Cell cycle progression |
Enhancers | Chromatin looping | OCT4, NANOG | Stemness maintenance |
Super-enhancers | Transcriptional hyperactivation | MYC, E2F2, YAP1 | Tumor initiation, proliferation |
CBP/p300 function within multi-protein complexes that amplify their acetyltransferase activity. A key partnership involves BET bromodomain proteins (BRD4), which "read" H3K27ac via their bromodomains. This recruits BRD4 to acetylated chromatin, where it recruits positive transcription elongation factor b (P-TEFb) to release paused RNA Pol II. CBP/p300 and BRD4 form a feedforward loop: BRD4 stabilizes CBP/p300 at enhancers/super-enhancers, while CBP/p300-generated H3K27ac creates new BRD4 docking sites [1] [3] [7]. Additionally, SWI/SNF chromatin remodeling complexes (e.g., those containing BRG1) are recruited to H3K27ac-marked regions. BRG1 ATPase activity slides nucleosomes to expose DNA, further facilitating transcription factor binding. In embryonic stem cells, CBP/p300-BRD4-BRG1 complexes co-occupy and activate pluripotency genes (OCT4, NANOG), a mechanism hijacked in cancer to maintain dedifferentiation [3] [7]. The p300/UTX/MLL4 complex further enables simultaneous H3K4 monomethylation (H3K4me1) and H3K27ac to establish active enhancer landscapes [7].
CBP/p300 critically regulate the transition from transcriptional initiation to elongation. Following mitogen stimulation, CBP/p300 co-assemble with hypophosphorylated RNA Pol II (Ser5-P) at promoters of immediate early genes (IEGs; e.g., FOS, JUN, EGR2). This recruits elongation factors (P-TEFb, BRD4, elongin) that phosphorylate RNA Pol II at Ser2, enabling productive elongation. Intriguingly, after transient IEG transcription ceases, CBP/p300 and RNA Pol II remain "bookmarked" at promoters in a hypophosphorylated state for hours, maintaining a primed configuration [4]. This bookmarking allows rapid transcriptional reactivation upon secondary stimuli without de novo recruitment. CBP/p300 depletion disrupts RNA Pol II promoter occupancy and IEG induction, confirming their role in this process [4] [8]. In cancer, sustained CBP/p300 activity at oncogenic promoters/enhancers prevents RNA Pol II pausing, enabling constitutive expression of growth and survival genes.
Table 2: CBP/p300 Protein Interactors in Transcriptional Regulation
Interactor | Domain of Interaction | Functional Outcome | Role in Cancer |
---|---|---|---|
BRD4 | Bromodomain-acetyl-lysine binding | P-TEFb recruitment, RNA Pol II pause-release | Sustained oncogene expression |
BRG1 (SWI/SNF) | H3K27ac recognition | Nucleosome remodeling, chromatin accessibility increase | Activation of silenced tumor suppressors |
UTX/MLL4 | Complex formation | H3K4me1/H3K27ac co-deposition | Enhancer/super-enhancer hyperactivation |
RNA Pol II | TAZ/ZZ domains | Promoter recruitment and bookmarking | Priming for rapid transcriptional responses |
CBP/p300 further integrate signaling by acetylating non-histone substrates. Acetylation of transcription factors (p53, HIF-1α, STAT3, NF-κB) modulates their stability, DNA binding, or transactivation potential. For example, p300 acetylates c-Myc, blocking ubiquitination and enhancing its stability and target gene activation—a key mechanism in lymphomas [3] [7]. The convergence of histone and transcription factor acetylation positions CBP/p300 as central hubs for oncogenic signal integration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: